molecular formula C9H10FNO3 B13645225 Ethyl 3-fluoro-2-methoxyisonicotinate

Ethyl 3-fluoro-2-methoxyisonicotinate

Cat. No.: B13645225
M. Wt: 199.18 g/mol
InChI Key: KFYNOSDAOOAOLE-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methoxyisonicotinate is a fluorinated pyridine derivative characterized by a methoxy group at the 2-position and a fluorine atom at the 3-position of the isonicotinate ring, esterified with an ethyl group. Its structural features, including electron-withdrawing fluorine and methoxy substituents, influence reactivity, solubility, and intermolecular interactions, making it a valuable candidate for further functionalization .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

ethyl 3-fluoro-2-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3H2,1-2H3

InChI Key

KFYNOSDAOOAOLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-2-methoxyisonicotinate typically involves the esterification of 3-fluoro-2-methoxyisonicotinic acid. One common method is the reaction of 3-fluoro-2-methoxyisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-fluoro-2-methoxyisonicotinic acid+ethanolH2SO4Ethyl 3-fluoro-2-methoxyisonicotinate+H2O\text{3-fluoro-2-methoxyisonicotinic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-fluoro-2-methoxyisonicotinic acid+ethanolH2​SO4​​Ethyl 3-fluoro-2-methoxyisonicotinate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methoxyisonicotinate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted isonicotinates.

    Oxidation: Formation of 3-fluoro-2-methoxyisonicotinaldehyde or 3-fluoro-2-methoxyisonicotinic acid.

    Reduction: Formation of 3-fluoro-2-methoxyisonicotinol.

Scientific Research Applications

Ethyl 3-fluoro-2-methoxyisonicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of Ethyl 3-fluoro-2-methoxyisonicotinate include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Pyridine Ring) Key Functional Groups CAS Number
This compound C₉H₁₀FNO₃ 199.18 2-methoxy, 3-fluoro Ethyl ester, pyridine Not explicitly listed
Ethyl 3-fluoro-2-methylisonicotinate C₉H₁₀FNO₂ 183.18 2-methyl, 3-fluoro Ethyl ester, pyridine 1260784-53-9
Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate C₁₀H₉F₃NO₃ 272.18 2-trifluoromethyl, 3-methoxy Ethyl ester, pyridine 1214329-33-5
Methyl 5-fluoro-2-methoxyisonicotinate C₈H₈FNO₃ 185.16 2-methoxy, 5-fluoro Methyl ester, pyridine 1214346-01-6
Ethyl 2-fluoro-3-methoxybenzoate C₁₀H₁₁FO₃ 198.19 2-fluoro, 3-methoxy Ethyl ester, benzene ring 1214346-45-8
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate enhances lipophilicity and metabolic stability compared to the methoxy group in the parent compound . Positional Isomerism: Methyl 5-fluoro-2-methoxyisonicotinate differs in fluorine placement (5-position vs.

Ester Group Variations: Switching from ethyl to methyl esters (e.g., Methyl 5-fluoro-2-methoxyisonicotinate) reduces molecular weight and may increase volatility but decrease solubility in nonpolar solvents .

Ring System Differences :

  • Ethyl 2-fluoro-3-methoxybenzoate replaces the pyridine ring with a benzene ring, eliminating nitrogen’s basicity and altering hydrogen-bonding capacity .

Physicochemical and Reactivity Comparisons

  • Polarity : this compound exhibits higher polarity than its methyl-substituted analog (Ethyl 3-fluoro-2-methylisonicotinate) due to the methoxy group’s electron-donating nature .
  • Stability : Trifluoromethyl analogs (e.g., Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate) demonstrate enhanced resistance to enzymatic degradation, a trait leveraged in pesticide design .
  • Synthetic Utility : The benzene-based Ethyl 2-fluoro-3-methoxybenzoate is less reactive in nucleophilic aromatic substitution compared to pyridine derivatives, limiting its use in certain coupling reactions .

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